
4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
4-(3-羟基异恶唑-5-基)哌啶溴化物的合成通常涉及异恶唑环的形成,然后将其连接到哌啶部分。 合成异恶唑的一种常见方法是通过 (3 + 2) 环加成反应,该反应通常由金属催化,例如铜 (I) 或钌 (II) 。 人们还在探索无金属合成路线,以避免与金属催化剂相关的缺点,例如高成本和毒性 .
工业生产方法
4-(3-羟基异恶唑-5-基)哌啶溴化物的工业生产可能涉及优化用于大规模生产的合成路线。这包括选择具有成本效益的试剂,优化反应条件,并确保最终产品的纯度。使用连续流动反应器和其他先进技术可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4-(3-羟基异恶唑-5-基)哌啶溴化物可以进行多种化学反应,包括:
氧化: 异恶唑环中的羟基可以被氧化形成相应的氧代衍生物。
还原: 该化合物可以在特定条件下被还原,以产生不同的还原形式。
取代: 溴离子可以被其他亲核试剂取代,导致形成各种衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 可以使用叠氮化钠 (NaN3) 或氰化钾 (KCN) 等亲核试剂进行取代反应。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可以产生氧代衍生物,而取代反应可以产生各种取代的哌啶化合物。
科学研究应用
4-(3-羟基异恶唑-5-基)哌啶溴化物具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建模块。
医药: 正在研究其潜在的治疗特性。
工业: 用于开发新材料和化学工艺。
作用机制
4-(3-羟基异恶唑-5-基)哌啶溴化物的作用机制涉及其与特定分子靶标和途径的相互作用。羟基异恶唑部分可以与各种酶和受体相互作用,调节其活性。哌啶核可能增强化合物与其靶标的结合亲和力和特异性。
相似化合物的比较
类似化合物
- 4-(3-羟基异恶唑-5-基)哌啶
- 4-(3-羟基异恶唑-5-基)吡啶溴化物
- 4-(3-羟基异恶唑-5-基)吗啉溴化物
独特性
4-(3-羟基异恶唑-5-基)哌啶溴化物由于羟基异恶唑和哌啶部分的特定组合而独一无二。这种独特的结构赋予了不同的化学和生物学特性,使其在各种应用中具有价值。
属性
分子式 |
C8H13BrN2O2 |
|---|---|
分子量 |
249.10 g/mol |
IUPAC 名称 |
5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide |
InChI |
InChI=1S/C8H12N2O2.BrH/c11-8-5-7(12-10-8)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,10,11);1H |
InChI 键 |
XQFQPBIFTDVDSY-UHFFFAOYSA-N |
规范 SMILES |
C1C[NH2+]CCC1C2=CC(=O)NO2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


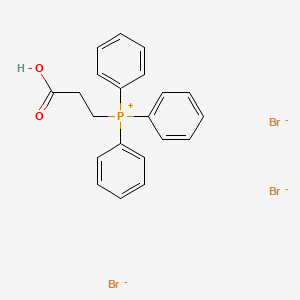

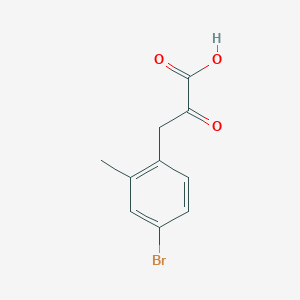


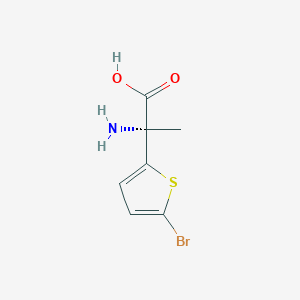
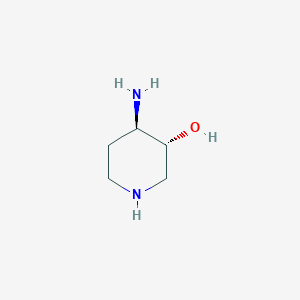

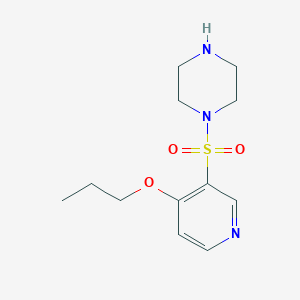
![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)
![Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)
![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)
